3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide
描述
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属性
IUPAC Name |
3,5-dimethyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S2/c1-9-15(10(2)24-20-9)26(22,23)16-7-14-18-17-13-4-3-12(19-21(13)14)11-5-6-25-8-11/h3-6,8,16H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNQLVMGCYNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
3,5-Dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide (CAS Number: 1904179-10-7) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.4 g/mol. The structure comprises an isoxazole ring, a triazole-pyridazine moiety, and a thiophene group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 390.4 g/mol |
| CAS Number | 1904179-10-7 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro assays using the MTT method demonstrated that certain derivatives showed IC50 values less than 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of related isoxazole derivatives were tested against various bacterial strains:
- Inhibition Studies : The compound demonstrated moderate to high antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell proliferation and survival pathways. For instance, it has shown potential as an inhibitor of c-Met kinase, which plays a critical role in tumor growth and metastasis .
- Cell Cycle Arrest : Studies suggest that the compound may induce cell cycle arrest in the G0/G1 phase in cancer cells, leading to reduced proliferation rates .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Efficacy :
科学研究应用
Antimicrobial Properties
Research has indicated that compounds similar to 3,5-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-4-sulfonamide exhibit significant antimicrobial activity. A study on a series of triazole derivatives demonstrated that they possess potent activity against various bacterial strains, particularly Gram-positive bacteria. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Potential
In vitro studies have shown that compounds containing the isoxazole and sulfonamide moieties can inhibit cancer cell proliferation. For instance, related compounds have been tested against multiple cancer cell lines (e.g., HCT116 and MCF7) and exhibited cytotoxic effects. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
- Antimicrobial Activity Assessment : A study evaluated a related series of triazole compounds for their antimicrobial efficacy using disc diffusion methods. Results indicated that certain derivatives had higher activity against Bacillus cereus and Staphylococcus aureus, which supports the potential use of similar compounds in treating bacterial infections .
- Cytotoxicity Evaluation : In another study, derivatives of sulfonamide compounds were assessed for their cytotoxic effects on various cancer cell lines. The findings revealed that specific structural modifications significantly enhanced their anticancer activity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of This compound to target enzymes involved in disease pathways. These studies typically utilize software like AutoDock to simulate interactions at the molecular level, providing insights into how structural variations can influence biological activity .
常见问题
Basic Question: What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?
Methodological Answer:
The triazolopyridazine scaffold can be synthesized via cyclocondensation reactions. A common approach involves:
- Step 1: Reacting hydrazine derivatives with carbonyl-containing intermediates (e.g., diethyl oxalate) in toluene under reflux, using sodium hydride as a base to form triazole precursors .
- Step 2: Subsequent annulation with pyridazine derivatives (e.g., 6-(thiophen-3-yl)pyridazin-3-amine) under acidic or thermal conditions.
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is typically employed .
Example Data from Analogous Syntheses:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | Diethyl oxalate, NaH, toluene, 110°C | 68–73% | |
| Pyridazine annulation | POCl₃, DMF, 80°C | 70–75% |
Basic Question: How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions (e.g., thiophene protons at δ 7.3–7.5 ppm, isoxazole methyl groups at δ 2.1–2.3 ppm). Match splitting patterns to expected coupling constants (e.g., for thiophene protons) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with acetonitrile/water (70:30) mobile phase; target ≥95% purity at 254 nm .
- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~430) via LC-MS .
Advanced Question: What computational strategies predict this compound’s biological target engagement?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like 14-α-demethylase (PDB: 3LD6). Focus on sulfonamide’s hydrogen bonding with heme iron and hydrophobic interactions of the triazolopyridazine core .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD (<2.0 Å indicates stable docking) and free energy (MM-PBSA) .
Key Parameters from Evidence:
| Software | Target Protein | Key Interaction | Reference |
|---|---|---|---|
| AutoDock | 14-α-demethylase | Sulfonamide-heme iron distance: 2.8 Å |
Advanced Question: How to design enzyme inhibition assays for antifungal activity evaluation?
Methodological Answer:
- Target Selection: Prioritize fungal cytochrome P450 enzymes (e.g., 14-α-demethylase) due to structural similarity to known triazole antifungals .
- Assay Protocol:
Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility: Test in DMSO (≥50 mg/mL for stock solutions) and aqueous buffers (e.g., PBS pH 7.4: ~0.1 mg/mL). Add co-solvents (e.g., 10% PEG-400) to enhance solubility .
- Stability: Conduct accelerated degradation studies:
Advanced Question: How to address contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Case Example: If in vitro enzyme inhibition does not correlate with cellular efficacy:
Advanced Question: What computational tools evaluate ADMET properties for preclinical development?
Methodological Answer:
- ADMET Prediction: Use SwissADME or ADMETlab 2.0 to estimate:
- Toxicity: Run ProTox-II for hepatotoxicity alerts; prioritize compounds with LD₅₀ > 500 mg/kg (oral, rat) .
Basic Question: What analytical methods resolve isomeric impurities during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers (if present) .
- Crystallography: For persistent impurities, grow single crystals (e.g., via slow evaporation in ethanol) and resolve structure via X-ray diffraction .
Advanced Question: How to optimize reaction yields for scale-up synthesis?
Methodological Answer:
- DoE Approach: Apply a factorial design (e.g., varying temperature: 80–120°C; catalyst: NaH vs. K₂CO₃) to identify optimal conditions .
- Process Analytics: Use inline FTIR to monitor reaction progression and terminate at >90% conversion .
Example Optimization Table:
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 80–120°C | 110°C | +15% |
| Catalyst | NaH vs. K₂CO₃ | NaH | +20% |
Advanced Question: How to validate target engagement in cellular models?
Methodological Answer:
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